molecular formula C13H12O2S B14528536 Ethyl 4-phenylthiophene-2-carboxylate CAS No. 62404-00-6

Ethyl 4-phenylthiophene-2-carboxylate

Cat. No.: B14528536
CAS No.: 62404-00-6
M. Wt: 232.30 g/mol
InChI Key: GXFJAQMPHAMNAF-UHFFFAOYSA-N
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Description

Ethyl 4-phenylthiophene-2-carboxylate is a high-value synthetic intermediate based on the thiophene scaffold, a five-membered heteroaromatic ring known for its remarkable applications in medicinal chemistry and material science . This compound serves as a versatile building block in organic synthesis, particularly for the development of novel pharmaceutical candidates. Thiophene derivatives are recognized for their diverse therapeutic properties and are integral components in several commercially available drugs . Researchers utilize this ester in the design and synthesis of new molecular entities targeting a range of biological activities. Thiophene-based compounds have demonstrated significant potential in antibacterial research, with some derivatives acting through innovative mechanisms such as disrupting the bacterial cell membrane, a strategy that can help overcome conventional antibiotic resistance . Furthermore, related thiophene-2-carbonyl structures are investigated in biochemical research for their role as potential inhibitors of enzymes like Factor Inhibiting HIF-1 (FIH-1), which is a key player in the cellular response to hypoxia . The structure of this compound, featuring the ester functional group, makes it a suitable precursor for further chemical transformations, enabling medicinal chemists to explore new structural prototypes with enhanced pharmacological activity. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Strictly for laboratory applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62404-00-6

Molecular Formula

C13H12O2S

Molecular Weight

232.30 g/mol

IUPAC Name

ethyl 4-phenylthiophene-2-carboxylate

InChI

InChI=1S/C13H12O2S/c1-2-15-13(14)12-8-11(9-16-12)10-6-4-3-5-7-10/h3-9H,2H2,1H3

InChI Key

GXFJAQMPHAMNAF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CS1)C2=CC=CC=C2

Origin of Product

United States

Synthetic Strategies for Ethyl 4 Phenylthiophene 2 Carboxylate

Precursor Synthesis: 4-Phenylthiophene-2-carboxylic Acid

The synthesis of 4-phenylthiophene-2-carboxylic acid is a critical step in the production of its corresponding ethyl ester. The methodologies for its preparation are diverse, primarily centering on building the phenyl-thiophene core structure and then introducing the carboxylic acid functionality.

Suzuki-Miyaura Cross-Coupling Approaches

A prominent and versatile method for synthesizing the 4-phenylthiophene backbone is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds between aryl halides and boronic acids. The general strategy involves coupling a brominated thiophene (B33073) derivative with phenylboronic acid, followed by the conversion of another functional group on the thiophene ring into the desired carboxylic acid.

The initial step in this pathway involves the coupling of 4-bromo-2-thiophenecarbaldehyde with a phenylboronic acid or its ester equivalent. This reaction selectively forms the C4-phenyl bond on the thiophene ring while preserving the aldehyde group at the C2 position for subsequent transformation.

The reaction is typically carried out in a biphasic solvent system, such as toluene (B28343) and water, heated to temperatures around 85–90 °C. beilstein-journals.org A palladium(0) catalyst is essential for the reaction to proceed. beilstein-journals.org The choice of base is also critical, with inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) commonly employed to activate the boronic acid component. beilstein-journals.orggoogle.com The selection of these components can significantly influence the reaction's efficiency and yield. beilstein-journals.orgwikipedia.org For example, the coupling of 4-bromo-2-thiophenecarbaldehyde with a phenylboronic ester in a toluene/water system, using K₃PO₄ as the base and 5 mol% of a Pd(0) catalyst, has been shown to produce 4-phenylthiophene-2-carbaldehyde (B1353027) in good yield. beilstein-journals.org

Below is a table summarizing typical conditions for the Suzuki-Miyaura coupling to form aryl-thiophene carbaldehydes.

Table 1: Reaction Conditions for Suzuki-Miyaura Coupling

Reactant A Reactant B Catalyst Base Solvent Temperature (°C) Yield (%)
4-bromo-2-thiophenecarbaldehyde Phenylboronic ester Pd(0) (5 mol%) K₃PO₄ Toluene/Water (4:1) 85-90 Good
4-bromoacetophenone Phenylboronic acid Pd(II)-N₂O₂ (0.25 mol%) Na₂CO₃ DMA 140 >99 (Conversion)

Data compiled from multiple sources describing similar Suzuki-Miyaura reactions. beilstein-journals.orggoogle.comwikipedia.org

Once 4-phenylthiophene-2-carbaldehyde is synthesized, the aldehyde group at the C2 position is oxidized to form the target carboxylic acid. This is a standard transformation in organic synthesis. wikipedia.org

Various oxidizing agents can be employed for this purpose. Mild oxidants such as silver oxide (Ag₂O) are effective. psu.edu A common and potent oxidizing agent used for converting aldehydes to carboxylic acids is potassium permanganate (B83412) (KMnO₄). researchgate.netresearchgate.net The reaction with KMnO₄ typically results in high yields of the corresponding carboxylic acid. researchgate.net Other reagents, including silver ammonia (B1221849) solution or chlorine bleach, have also been reported for the oxidation of thiophene-2-carboxaldehyde. google.com The successful conversion of the aldehyde yields 4-phenylthiophene-2-carboxylic acid, completing this synthetic sequence. researchgate.net

Direct Carboxylation Methods for Phenylthiophenes

An alternative and more atom-economical approach to synthesizing thiophenecarboxylic acids is the direct carboxylation of the thiophene C-H bond using carbon dioxide (CO₂). nih.gov This method avoids the need for pre-functionalized substrates like halogenated thiophenes. However, it faces challenges due to the thermodynamic stability of CO₂ and the inertness of the C-H bonds on the aromatic thiophene ring. nih.govresearchgate.net

Recent research has demonstrated that this transformation can be achieved under specific conditions. One successful method involves a solvent-free system using a combination of cesium carbonate and a carboxylate salt, such as cesium pivalate. nih.gov This base-mediated medium is capable of cleaving the weakly acidic C-H bond, allowing for the insertion of CO₂. nih.gov The reaction mechanism involves the initial deprotonation of the thiophene ring, followed by the rapid reaction of the resulting nucleophile with CO₂. nih.gov

Transition metal catalysis provides another route. Palladium(II) complexes, for instance, have been used to catalyze the direct carboxylation of thiophene with CO₂. researchgate.net The specific mechanism and rate-determining step can vary depending on the catalytic system employed. researchgate.net

Hydrolytic Derivations from Analogous Esters

A further synthetic strategy involves the preparation of 4-phenylthiophene-2-carboxylic acid from a pre-existing ester derivative, such as the corresponding methyl ester. This method relies on the well-established chemical reaction of ester hydrolysis, also known as saponification.

The conversion of methyl 4-phenylthiophene-2-carboxylate to the carboxylic acid is achieved through base-catalyzed hydrolysis. This is a standard and efficient procedure in organic chemistry. operachem.comyoutube.com The reaction typically involves heating the methyl ester in a solution containing a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), dissolved in a mixture of water and an alcohol like methanol (B129727) or ethanol (B145695). beilstein-journals.orgoperachem.com

During the reaction, the hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to the cleavage of the ester bond. This initially forms the sodium or potassium salt of the carboxylic acid, which is soluble in the aqueous medium. youtube.com The reaction mixture is then acidified in a subsequent workup step, typically with a strong mineral acid like hydrochloric acid (HCl), to protonate the carboxylate salt and precipitate the final 4-phenylthiophene-2-carboxylic acid product. operachem.comyoutube.com This method is often high-yielding and is a common final step in multi-step syntheses. beilstein-journals.org

Esterification Protocols for this compound

Esterification is a fundamental reaction in organic synthesis, and several protocols can be adapted for the preparation of this compound. The choice of method often depends on the availability of starting materials, desired scale, and required purity.

Acid-Catalyzed Esterification of 4-Phenylthiophene-2-carboxylic Acid with Ethanol

The Fischer-Speier esterification, commonly known as Fischer esterification, is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols in the presence of an acid catalyst. cerritos.eduathabascau.camasterorganicchemistry.comchemistrysteps.com This equilibrium-driven reaction can be effectively applied to the synthesis of this compound from 4-phenylthiophene-2-carboxylic acid and ethanol. cerritos.eduathabascau.ca

The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. chemistrysteps.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the desired ester. masterorganicchemistry.com

To favor the formation of the product, the equilibrium is typically shifted to the right by using a large excess of the alcohol, which in this case is ethanol, and/or by removing the water formed during the reaction. athabascau.camasterorganicchemistry.com Common acid catalysts for this reaction include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). masterorganicchemistry.com

A representative laboratory procedure for this synthesis would involve dissolving 4-phenylthiophene-2-carboxylic acid in a significant excess of absolute ethanol. A catalytic amount of a strong acid, such as concentrated sulfuric acid, is then carefully added to the solution. The mixture is subsequently heated under reflux for several hours to drive the reaction to completion. The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC).

Upon completion, the reaction mixture is cooled, and the excess ethanol is removed under reduced pressure. The residue is then typically dissolved in an organic solvent and washed with an aqueous basic solution, such as sodium bicarbonate, to neutralize the acid catalyst and remove any unreacted carboxylic acid. The organic layer is then washed with water and brine, dried over an anhydrous salt like sodium sulfate, filtered, and concentrated to yield the crude this compound. Further purification can be achieved by column chromatography or distillation.

Parameter Condition Purpose
Reactants 4-Phenylthiophene-2-carboxylic Acid, EthanolStarting material and acyl acceptor
Solvent Ethanol (in excess)Reactant and solvent, shifts equilibrium
Catalyst Concentrated H₂SO₄ or p-TsOHProtonates the carbonyl group
Temperature RefluxIncreases reaction rate
Work-up Aqueous NaHCO₃ wash, water wash, brine washNeutralizes catalyst, removes impurities
Purification Column chromatography or distillationIsolates the pure ester

Consideration of Transesterification Methods (Implied from methyl ester hydrolysis)

Transesterification is another viable method for the synthesis of this compound, which involves the conversion of one ester into another. masterorganicchemistry.com This approach is particularly useful if the corresponding methyl ester, Mthis compound, is more readily available or synthetically accessible. The process involves reacting the methyl ester with ethanol in the presence of a catalyst. masterorganicchemistry.com

Transesterification can be catalyzed by either acids or bases. masterorganicchemistry.com In an acid-catalyzed transesterification, the mechanism is analogous to that of Fischer esterification, where the carbonyl group of the starting ester is protonated, followed by nucleophilic attack by the alcohol. masterorganicchemistry.com To drive the equilibrium towards the formation of the ethyl ester, a large excess of ethanol is typically used as the solvent. masterorganicchemistry.com

Alternatively, base-catalyzed transesterification can be employed. Common bases for this purpose include sodium ethoxide (NaOEt). The alkoxide acts as a potent nucleophile, attacking the carbonyl carbon of the methyl ester to form a tetrahedral intermediate. This is followed by the elimination of methoxide (B1231860) to yield the ethyl ester.

The feasibility of transesterification is indirectly supported by studies on the hydrolysis of related methyl esters, a reaction that also involves nucleophilic attack at the ester carbonyl. google.comresearchgate.net The hydrolysis of a methyl ester to its corresponding carboxylic acid proceeds through a similar tetrahedral intermediate, suggesting that the carbonyl group is susceptible to nucleophilic attack by alcohols like ethanol under appropriate catalytic conditions.

A general procedure for the acid-catalyzed transesterification would involve dissolving Mthis compound in a large excess of dry ethanol and adding a catalytic amount of a strong acid. The mixture would then be heated under reflux, and the reaction progress monitored. For a base-catalyzed approach, the methyl ester would be treated with a solution of sodium ethoxide in ethanol. The work-up for both methods would be similar to that of the Fischer esterification, involving neutralization, extraction, and purification.

Parameter Acid-Catalyzed Condition Base-Catalyzed Condition
Starting Ester Mthis compoundMthis compound
Alcohol Ethanol (large excess)Ethanol (solvent)
Catalyst H₂SO₄, p-TsOH, or other strong acidSodium Ethoxide (NaOEt) or other strong base
Temperature RefluxRoom temperature to reflux
Driving Force Excess ethanolFormation of a stable alkoxide
Work-up Neutralization and extractionNeutralization and extraction

Chemical Transformations and Derivatization of Ethyl 4 Phenylthiophene 2 Carboxylate

Reactivity of the Ethyl Ester Moiety

The ethyl ester group is a key functional handle for the derivatization of this molecule. It readily participates in hydrolysis and nucleophilic substitution reactions.

The ester can be hydrolyzed to its corresponding carboxylic acid, 4-phenylthiophene-2-carboxylic acid, under basic conditions. This reaction is typically carried out using a strong base such as sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solvent. The resulting carboxylate salt is then acidified to yield the final carboxylic acid product. This transformation is a fundamental step in the synthesis of many derivatives, as the carboxylic acid can be further modified into other functional groups.

The ethyl ester can also undergo nucleophilic substitution reactions. For instance, treatment with amines can lead to the formation of amides. Additionally, ester exchange or transesterification reactions can be performed by reacting the ethyl ester with a different alcohol in the presence of an acid or base catalyst. This allows for the introduction of various alkyl or aryl groups into the ester functionality, thereby modifying the physical and chemical properties of the molecule.

Electrophilic Aromatic Substitution on the Thiophene (B33073) Ring

The thiophene ring in ethyl 4-phenylthiophene-2-carboxylate is susceptible to electrophilic aromatic substitution. The regioselectivity of these reactions is influenced by the existing substituents on the ring.

The electron-withdrawing carboxylate group at the 2-position and the phenyl group at the 4-position direct incoming electrophiles to specific positions on the thiophene ring. The 5-position is generally the most favored site for electrophilic attack. This is due to the activating effect of the sulfur atom and the directing influence of the substituents, which stabilize the intermediate carbocation formed during the substitution process.

The thiophene ring can be sulfonated using fuming sulfuric acid or nitrated with a mixture of nitric and sulfuric acid. These reactions introduce a sulfonic acid (-SO3H) or a nitro (-NO2) group, respectively, onto the ring, typically at the 5-position. These functional groups can then be used for further synthetic modifications. For example, the nitro group can be reduced to an amino group, which can then be diazotized and replaced with a variety of other substituents.

Functionalization of the Phenyl Substituent

The phenyl group attached to the thiophene ring can also be functionalized through electrophilic aromatic substitution reactions. The nature and position of the substituents on the phenyl ring will influence the reactivity and regioselectivity of these reactions. For instance, nitration of the phenyl ring would likely lead to the introduction of a nitro group at the para position, due to the directing effect of the thiophene ring. Further modifications of these substituents can lead to a diverse array of derivatives with potentially interesting biological or material properties.

Aromatic Functional Group Interconversions

The phenyl and thiophene rings of this compound are targets for functional group interconversions to modulate the electronic and steric properties of the molecule. Standard aromatic substitutions, such as halogenation, nitration, and acylation, can introduce a range of functionalities. For instance, bromination can be achieved using N-bromosuccinimide (NBS) in a suitable solvent, typically at specific positions on the thiophene ring guided by the directing effects of the existing substituents.

Subsequent reactions can further transform these newly introduced groups. For example, a bromo-derivative can undergo palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, to introduce new aryl or alkyl groups. A nitro group can be reduced to an amino group, which can then be further derivatized. These interconversions are fundamental in structure-activity relationship (SAR) studies.

Introduction of Electron-Withdrawing or Electron-Donating Groups

The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) onto the aromatic rings significantly influences the molecule's electronic properties, which in turn can affect its biological activity and pharmacokinetic profile.

Electron-Withdrawing Groups (EWGs): Common EWGs like nitro (-NO₂), cyano (-CN), and haloalkyl (-CF₃) groups can be introduced through various synthetic methods. For example, nitration can be accomplished using a mixture of nitric acid and sulfuric acid. The position of substitution is dictated by the directing effects of the phenyl and carboxylate groups.

Electron-Donating Groups (EDGs): EDGs such as amino (-NH₂), hydroxyl (-OH), and alkoxy (-OR) groups can also be incorporated. An amino group can be introduced by the reduction of a nitro group. Alkoxy groups can be synthesized via Williamson ether synthesis from a corresponding hydroxyl derivative. The presence of these groups can increase the electron density of the aromatic system, potentially enhancing interactions with biological targets.

Derivatization via the Carboxylic Acid Intermediate

A primary route for extensive derivatization involves the hydrolysis of the ethyl ester to its corresponding carboxylic acid, 4-phenylthiophene-2-carboxylic acid. This intermediate is a key precursor for a wide range of derivatives. The hydrolysis is typically carried out under basic conditions, for example, using sodium hydroxide in an aqueous alcohol solution, followed by acidification.

Amidation Reactions for Amide Library Generation

The resulting 4-phenylthiophene-2-carboxylic acid is a versatile building block for creating extensive amide libraries, which are of significant interest in drug discovery. nih.gov These libraries are synthesized by coupling the carboxylic acid with a diverse set of primary and secondary amines. This approach allows for the systematic exploration of the chemical space around the core scaffold, which is essential for optimizing biological activity.

The synthesis of these amide derivatives can be achieved through various methods, including the conversion of the carboxylic acid to an acid chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with the desired amine.

Condensation Reactions Utilizing Coupling Agents (e.g., EDC/HOBt)

Modern amide bond formation often employs coupling agents to facilitate the reaction under milder conditions, minimizing side reactions and preserving sensitive functional groups. nih.gov A widely used and efficient method involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt). peptide.compeptide.com

In this process, the carboxylic acid is activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate can then react with an amine to form the desired amide. HOBt is often added as an additive to suppress side reactions, such as racemization (if chiral centers are present), and to improve the efficiency of the coupling reaction by forming an active ester intermediate. peptide.comnih.govsci-hub.st This method is particularly useful for coupling electron-deficient amines, which are often unreactive under other conditions. nih.govsci-hub.st

The general procedure involves dissolving the carboxylic acid and the amine in a suitable aprotic solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF), followed by the addition of EDC and HOBt. peptide.comcommonorganicchemistry.com The reaction is typically stirred at room temperature until completion. The workup usually involves an aqueous wash to remove the water-soluble byproducts, such as the urea (B33335) formed from EDC. peptide.com

Table 1: Reagents for Amide Bond Formation

Reagent/Reagent Class Abbreviation Function
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide EDC Carbodiimide coupling agent, activates carboxylic acids
1-Hydroxybenzotriazole HOBt Additive to prevent side reactions and improve efficiency
Dicyclohexylcarbodiimide DCC Carbodiimide coupling agent
Diisopropylcarbodiimide DIC Carbodiimide coupling agent
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate BOP Phosphonium-based coupling reagent
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate HBTU Uronium-based coupling reagent

Table 2: Chemical Compounds Mentioned

Compound Name
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide
1-Hydroxybenzotriazole
4-phenylthiophene-2-carboxylic acid
Dichloromethane
Dicyclohexylcarbodiimide
Diisopropylcarbodiimide
Dimethylformamide
This compound
N-bromosuccinimide
Oxalyl chloride
Sodium hydroxide

Advanced Spectroscopic Characterization and Structural Analysis

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy probes the quantized vibrational states of a molecule. The absorption (FT-IR) or scattering (Raman) of light at specific frequencies corresponds to the vibrations of specific chemical bonds (stretching, bending, scissoring), making these techniques invaluable for identifying functional groups.

The FT-IR spectrum of Ethyl 4-phenylthiophene-2-carboxylate is characterized by several key absorption bands that confirm the presence of its constituent parts: the ethyl ester, the phenyl ring, and the thiophene (B33073) ring.

Carbonyl (C=O) Stretching: A strong, sharp absorption band is expected in the region of 1710-1730 cm⁻¹. This band is characteristic of the C=O double bond stretch in an α,β-unsaturated ester, where the carbonyl is conjugated with the thiophene ring.

Aromatic C=C Stretching: Multiple sharp bands of medium intensity are anticipated in the 1450-1600 cm⁻¹ region. These absorptions arise from the carbon-carbon stretching vibrations within both the phenyl and thiophene aromatic rings.

C-O Stretching: Two distinct bands associated with the ester linkage are predicted. An asymmetric C-O stretch is expected between 1200-1300 cm⁻¹, and a symmetric stretch should appear in the 1000-1100 cm⁻¹ range.

Aromatic C-H Stretching: A peak or group of peaks appearing just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹) corresponds to the C-H stretching vibrations of the sp²-hybridized carbons in the phenyl and thiophene rings.

Aliphatic C-H Stretching: Absorptions corresponding to the ethyl group's C-H bonds are expected just below 3000 cm⁻¹ (typically 2850-2980 cm⁻¹).

C-S Stretching: The stretching vibration for the carbon-sulfur bond within the thiophene ring is typically weaker and can be observed in the 600-800 cm⁻¹ region. iosrjournals.org

Raman spectroscopy, which measures inelastic scattering of monochromatic light, serves as a complementary technique to FT-IR. While polar bonds like C=O give strong IR signals, non-polar, symmetric bonds often produce strong Raman signals.

Aromatic Ring Vibrations: The symmetric "ring-breathing" vibrations of the phenyl and thiophene rings are expected to produce strong signals in the Raman spectrum, particularly in the 1000-1600 cm⁻¹ range. iosrjournals.org

C-S-C Vibration: The symmetric stretching of the C-S-C bond in the thiophene ring typically gives rise to a noticeable Raman band.

C=O Stretching: The carbonyl stretch, while dominant in the IR spectrum, will also be present but likely weaker in the Raman spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities (splitting patterns), and integration values, a complete and unambiguous structural assignment can be made.

The ¹H NMR spectrum provides precise information about the chemical environment of each unique proton in the molecule. For this compound, distinct signals are predicted for the protons on the ethyl group, the thiophene ring, and the phenyl ring.

Ethyl Group Protons: The ethyl ester group gives rise to two characteristic signals: a quartet corresponding to the methylene (B1212753) protons (-OCH₂-) at approximately 4.3 ppm and a triplet for the methyl protons (-CH₃) at around 1.3 ppm. The quartet-triplet pattern is a definitive indicator of an ethyl group, with the splitting arising from coupling between the adjacent methylene and methyl protons.

Thiophene Ring Protons: Two distinct singlets are expected for the two protons on the thiophene ring. The proton at the C-5 position (H-5) is adjacent to the sulfur atom, while the proton at the C-3 position (H-3) is situated between the ester and phenyl-substituted carbons. Due to the anisotropic effects of the neighboring substituents, their chemical shifts will differ, likely appearing in the 7.0-8.0 ppm range.

Phenyl Ring Protons: The five protons of the phenyl group will produce a complex multiplet in the aromatic region, typically between 7.3 and 7.6 ppm. The overlap of signals from the ortho, meta, and para protons results in this characteristic pattern.

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
Ethyl (-CH₃)~ 1.3Triplet (t)3H
Ethyl (-OCH₂-)~ 4.3Quartet (q)2H
Thiophene (H-3)~ 7.2 - 7.5Singlet (s)1H
Phenyl (H-ortho, H-meta, H-para)~ 7.3 - 7.6Multiplet (m)5H
Thiophene (H-5)~ 7.6 - 7.9Singlet (s)1H

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Proton-decoupled spectra show each unique carbon as a single line, providing a direct count of non-equivalent carbon atoms.

Ester Carbons: The carbonyl carbon (C=O) is highly deshielded and expected to appear significantly downfield, around 162 ppm. The methylene carbon of the ethyl group (-OCH₂) is predicted around 61 ppm, while the methyl carbon (-CH₃) will be the most upfield signal, around 14 ppm.

Thiophene Ring Carbons: Four distinct signals are expected for the thiophene ring carbons. The two quaternary carbons, C-2 (bonded to the ester) and C-4 (bonded to the phenyl group), will be deshielded and appear in the 130-150 ppm region. The two protonated carbons, C-3 and C-5, will resonate at slightly higher field within the aromatic region.

Phenyl Ring Carbons: The phenyl group will show four signals: one for the ipso-carbon (the carbon attached to the thiophene ring), one each for the two ortho, two meta, and one para carbons. These signals will appear in the typical aromatic region of 125-140 ppm.

CarbonPredicted Chemical Shift (δ, ppm)
Ethyl (-C H₃)~ 14
Ethyl (-OC H₂-)~ 61
Phenyl (C-ortho, C-meta, C-para)~ 125 - 129
Thiophene (C-3, C-5)~ 127 - 132
Phenyl (C-ipso)~ 135 - 140
Thiophene (C-2, C-4)~ 138 - 148
Ester (-C =O)~ 162

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. A COSY spectrum for this compound would show a clear cross-peak between the ethyl group's methylene quartet (~4.3 ppm) and its methyl triplet (~1.3 ppm), confirming their connectivity. It would also confirm the absence of coupling between the two thiophene protons (H-3 and H-5), consistent with their expected singlet nature.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond C-H coupling). It would be used to definitively assign each protonated carbon. For example, it would show a correlation between the proton signal at ~1.3 ppm and the carbon signal at ~14 ppm, assigning them to the ethyl methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for establishing long-range connectivity (two or three-bond C-H couplings) and piecing together the molecular fragments. Key correlations would include:

A correlation from the methylene protons (-OCH₂-) to the ester carbonyl carbon (~162 ppm), confirming the ester structure.

Correlations from the thiophene proton H-3 to the quaternary carbons C-2 and C-4.

A critical correlation from the ortho-protons of the phenyl ring to the C-4 of the thiophene ring, unequivocally establishing the point of attachment between the two rings.

Together, these advanced spectroscopic methods provide a detailed and unambiguous confirmation of the structure of this compound.

Electronic Spectroscopy for Optoelectronic Properties

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for probing the electronic transitions within a molecule. For conjugated systems like phenylthiophenes, this analysis reveals information about the energy gap between molecular orbitals, which is fundamental to understanding their optoelectronic potential.

Table 1: UV-Vis Absorption Data for an Analogue of this compound
Compoundλmax 1 (nm)λmax 2 (nm)Associated Transitions
Ethyl 2-amino-4-phenylthiophene-3-carboxylate caymanchem.com230301π→π*

High-Resolution Mass Spectrometry (HRMS)

Accurate Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition by providing a highly accurate measurement of its mass. rsc.org The theoretical monoisotopic mass of this compound, calculated from its molecular formula C₁₃H₁₂O₂S, is 232.0558 Da. missouri.edusisweb.com This value is derived by summing the masses of the most abundant isotopes of each constituent element (¹²C, ¹H, ¹⁶O, and ³²S). missouri.edu

Experimental HRMS data for the target compound were not found in the reviewed literature. However, for the analogue Ethyl 2-amino-4-phenylthiophene-3-carboxylate (C₁₃H₁₃NO₂S), low-resolution mass spectrometry shows a protonated molecular ion (MH⁺) at m/z 248.1, consistent with its molecular weight of 247.31 g/mol . medchemexpress.comcaymanchem.com This confirms the molecular integrity of the related structure. HRMS would provide a much more precise mass, typically to within 5 parts per million (ppm), allowing for the confident assignment of the molecular formula. rsc.org

Table 2: Molecular Weight Data for this compound and an Analogue
CompoundMolecular FormulaTheoretical Monoisotopic Mass (Da)Experimental Mass Data (m/z)
This compoundC₁₃H₁₂O₂S232.0558Not available
Ethyl 2-amino-4-phenylthiophene-3-carboxylate caymanchem.comC₁₃H₁₃NO₂S247.0667 uni.lu[M+H]⁺ = 248.1

X-ray Diffraction Crystallography for Solid-State Structure

Single Crystal X-ray Diffraction (XRD) for Three-Dimensional Molecular Structure and Intermolecular Interactions

Single Crystal X-ray Diffraction (XRD) provides definitive proof of a molecule's three-dimensional structure and reveals how molecules arrange themselves in the solid state. This information is critical for understanding structure-property relationships.

Table 3: Crystallographic Data for an Analogue of this compound
ParameterValue
CompoundMethyl-3-aminothiophene-2-carboxylate mdpi.com
Crystal SystemMonoclinic
Space GroupP2₁/c
Key Intermolecular InteractionsN–H⋯O and N–H⋯N hydrogen bonds

Computational Analysis of this compound Remains Largely Unexplored in Scientific Literature

A thorough review of published scientific literature reveals a significant gap in the computational and theoretical investigation of the chemical compound This compound . Despite the importance of computational chemistry in understanding molecular properties, detailed studies focusing specifically on this molecule's electronic structure, reactivity, and other quantum chemical characteristics appear to be unavailable.

Therefore, it is not possible to provide a detailed article covering the following specified topics for this particular compound:

Computational Chemistry and Theoretical Investigations

Reactivity and Selectivity Predictions:In the absence of the aforementioned quantum chemical calculations, no specific theoretical predictions regarding the reactivity and selectivity of Ethyl 4-phenylthiophene-2-carboxylate could be located.

While research exists for structurally similar compounds, such as other thiophene (B33073) derivatives, extrapolating that data would be scientifically inaccurate and would not pertain solely to this compound as required. The unique positioning of the phenyl and ethyl carboxylate groups on the thiophene ring dictates a specific electronic and structural profile that cannot be inferred from its analogues.

Further research and dedicated computational studies are necessary to elucidate the specific theoretical and chemical properties of this compound.

Fukui Function Analysis for Identifying Reactive Sites

Fukui function analysis is a computational method used to identify the most reactive sites within a molecule for nucleophilic and electrophilic attacks. This analysis is based on the changes in electron density as the number of electrons in the system changes.

Despite a thorough review of available scientific literature, specific studies conducting Fukui function analysis on this compound could not be located. While research on similar thiophene derivatives exists, applying their specific reactive site predictions to this molecule would be inappropriate due to differences in substituent groups that significantly alter electronic properties nih.govresearchgate.net. Therefore, a definitive identification of its most electrophilic and nucleophilic centers based on this specific analysis is not available.

Intermolecular Interaction Analysis

The study of intermolecular interactions is crucial for understanding how molecules arrange themselves in the solid state, which influences physical properties like melting point and solubility.

Hirshfeld Surface Analysis for Understanding Crystal Packing and Non-Covalent Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. It maps the electron distribution of a molecule in relation to its neighbors, allowing for the decomposition of the crystal packing into specific non-covalent contacts and their relative contributions.

No published crystal structure or corresponding Hirshfeld surface analysis for this compound was found in the reviewed literature. Analyses performed on other thiophene-containing molecules show common interactions such as H···H, O···H, and C···H contacts, but the percentage contributions of these interactions are unique to each compound's specific crystal packing nih.govnih.gov. Without experimental crystal data for this compound, a quantitative breakdown of its non-covalent interactions is not possible.

Molecular Modeling and Dynamics Simulations

Molecular modeling techniques are instrumental in drug discovery and materials science for predicting how a molecule might interact with a biological target or for assessing its conformational stability.

Molecular Docking Studies for Ligand-Protein Binding Affinity

Molecular docking is a computational simulation that predicts the preferred orientation of a ligand when bound to the active site of a protein. This technique is used to estimate the strength of the interaction, commonly expressed as binding affinity or a docking score.

There are no specific molecular docking studies in the available literature that investigate the binding affinity of this compound with any protein target. While various derivatives of phenylthiophene-2-carboxylate have been docked against targets like protein tyrosine phosphatase and tubulin, these results are specific to the tested derivatives and cannot be extrapolated to the title compound due to differences in structure and functional groups tandfonline.comnih.gov.

Molecular Dynamics (MD) Simulations for Assessing Ligand-Receptor Complex Stability

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its receptor over time, offering insights into the stability of the docked complex. Key metrics such as the root-mean-square deviation (RMSD) are used to assess conformational stability.

As no molecular docking studies for this compound have been reported, there are consequently no subsequent molecular dynamics simulations available to assess the stability of its potential complexes with any biological receptors. Studies on related but distinct thiophene derivatives have utilized MD simulations, but these findings are specific to the ligand-protein systems analyzed nih.gov.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Property Predictions

In silico ADME predictions use computational models to estimate the pharmacokinetic properties of a compound, which are crucial for its potential development as a drug. These predictions often include parameters like lipophilicity (logP), water solubility, and adherence to drug-likeness rules.

Specific in silico ADME property predictions for this compound are not available in the reviewed scientific literature. Reports on other classes of thiophene derivatives have included ADME profiling, but these predictions are highly dependent on the exact molecular structure and cannot be reliably transferred to this compound nih.gov.

Academic Research Applications Excluding Clinical Data

Role as Chemical Building Blocks and Synthetic Intermediates

The chemical architecture of Ethyl 4-phenylthiophene-2-carboxylate makes it an important starting material for the synthesis of more complex molecules. The thiophene (B33073) ring is a bioisostere of the benzene (B151609) ring and is frequently incorporated into drug candidates to modulate biological activity.

Versatile Scaffolds for Novel Heterocyclic Compounds

This compound and its close analogs, such as ethyl 2-aminothiophene-3-carboxylates, are foundational materials for constructing a variety of fused heterocyclic systems. scispace.comsciforum.net The functional groups on the thiophene ring—the ethyl ester and the reactive positions on the ring itself—provide handles for a wide range of chemical transformations. Researchers have utilized these synthons to create novel compounds like:

Thienopyrimidines : By reacting aminothiophene precursors with reagents like formamide or dimethylformamide-dimethylacetal (DMF-DMA), scientists can construct the fused pyrimidine (B1678525) ring, leading to thieno[2,3-d]pyrimidin-4(3H)-one derivatives. scispace.com These structures are of significant interest in medicinal chemistry.

Pyrazoles and Pyridines : The core structure can be elaborated into more complex systems incorporating pyrazole and pyridine (B92270) rings. mdpi.com

Oxazoles : Thiophene-containing oxazole compounds have been synthesized and noted for their biological potential. cbccollege.in

Triazolopyrimidines and Benzimidazopyrimidines : Through multi-step reactions, the thiophene carboxylate scaffold can be used to build intricate fused ring systems like scispace.commdpi.comnih.govtriazolo[1,5-α]pyrimidines and benzimidazo[1,2-a]pyrimidines. mdpi.com

Precursors in the Synthesis of Complex Molecular Architectures

The utility of this compound extends to its role as a precursor for elaborate molecular designs. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted into an amide, opening pathways for further functionalization. nih.govnih.govacs.org For instance, 5-phenylthiophene-2-carboxylic acid is used in amidation reactions to create a diverse library of amide derivatives. nih.govacs.org Similarly, the synthesis of thiophene-2-carboxamide derivatives often starts from precursor esters, which are then cyclized to form more complex structures. nih.gov This strategic approach allows for the systematic modification of the parent molecule to explore structure-activity relationships (SAR) in drug discovery programs.

Exploration in Medicinal Chemistry Research (In Vitro and In Silico)

Derivatives synthesized from this compound have been extensively evaluated in non-clinical studies for a range of potential therapeutic applications. These investigations are primarily conducted in vitro (using cell cultures or isolated enzymes) and in silico (using computer modeling).

Anticancer Activity Studies (In Vitro against Cell Lines)

The thiophene scaffold is a common feature in compounds designed as potential anticancer agents. dovepress.com Derivatives of this compound have been synthesized and tested for their cytotoxic effects against various human cancer cell lines. These studies aim to identify compounds that can inhibit the growth of cancer cells at low concentrations.

For example, thiophene carboxamide derivatives have been synthesized and evaluated as biomimetics of the natural anticancer agent Combretastatin A-4. nih.gov In one study, certain phenyl-thiophene-carboxamide compounds demonstrated significant activity against the Hep3B liver cancer cell line, while showing minimal effects on normal cell lines. nih.gov Other research has focused on 1,2,3-thia- or 1,2,3-selenadiazole derivatives, which showed activity against multiple cancer cell lines, including those from colon (SW480, HCT116) and breast (MCF-7) cancer. dovepress.com The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Compound TypeCancer Cell LineActivity (IC₅₀ in µM)Reference
Phenyl-thiophene-carboxamide (Compound 2b)Hep3B (Liver)5.46 nih.gov
Phenyl-thiophene-carboxamide (Compound 2e)Hep3B (Liver)12.58 nih.gov
1,2,3-Thiadiazole Derivative (Compound 4b)SW480 (Colon)> 238 (approx. 114.79 µg/mL) dovepress.com
1,2,3-Thiadiazole Derivative (Compound 4c)HCT116 (Colon)13.8 dovepress.com
1,2,3-Thiadiazole Derivative (Compound 4c)MCF-7 (Breast)17.1 dovepress.com
N-Phenyl-2-p-tolylthiazole-4-carboxamide (Compound 4c)SKNMC (Neuroblastoma)10.8 nih.gov
Thieno[3,2-b]pyrrole Derivative (Compound 3b)HepG2 (Liver)3.105 semanticscholar.org
Thieno[3,2-b]pyrrole Derivative (Compound 4c)PC-3 (Prostate)3.12 semanticscholar.org

Antimicrobial and Antifungal Activity Investigations (In Vitro against Microorganisms)

The search for new antimicrobial and antifungal agents is a critical area of research, and thiophene derivatives have shown considerable promise. nih.govnih.gov Scientists have synthesized various series of compounds starting from thiophene carboxylates and evaluated their ability to inhibit the growth of pathogenic bacteria and fungi. scispace.commdpi.comcbccollege.in

These in vitro studies typically involve determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. nih.govdovepress.com Thiophene derivatives have demonstrated activity against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. scispace.comnih.govnih.gov Antifungal activity has also been observed against species like Candida albicans and Aspergillus fumigatus. scispace.commdpi.comresearchgate.net

Compound TypeMicroorganismActivity (MIC in µg/mL)Reference
1,2,3-Thiadiazole Derivative (Compound 4a)Candida albicans6.25 dovepress.com
1,2,3-Thiadiazole Derivative (Compound 4b)Candida albicans3.125 dovepress.com
1,2,3-Thiadiazole Derivative (Compound 4c)Staphylococcus aureus0.625 dovepress.com
Thiophene Derivative (Compound 12)Aspergillus fumigatus6.25 mdpi.com
Thiophene Derivative (Compound 19)Aspergillus fumigatus6.25 mdpi.com
2-Cyclohexylidenhydrazo-4-phenyl-thiazoleCandida albicans0.25 - 4 nih.gov
Amino thiophene-2-carboxamide (Compound 7b)P. aeruginosaActivity Index: 86.9% vs Ampicillin (B1664943) nih.gov

Anti-inflammatory Activity Assessments (In Vitro Models)

Thiophene-based compounds, including the commercial drugs Tinoridine and Tiaprofenic acid, are recognized for their anti-inflammatory properties. nih.gov Research into new thiophene derivatives explores their potential to modulate inflammatory pathways, often through the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). nih.govnih.govresearchgate.net

In vitro models are essential for the preliminary assessment of anti-inflammatory activity. These models expose specific cell types, typically immune cells like macrophages, to an inflammatory stimulus and then measure the effect of the test compound on the production of inflammatory mediators. A commonly used model involves stimulating RAW 264.7 macrophage cells with lipopolysaccharide (LPS) to induce an inflammatory response. nih.gov Researchers then quantify the levels of key inflammatory molecules.

In Vitro ModelMediators MeasuredPurpose
LPS-stimulated RAW 264.7 MacrophagesNitric Oxide (NO), Prostaglandin E2 (PGE₂), TNF-α, IL-1β, IL-6To assess the inhibition of key pro-inflammatory signaling molecules. nih.gov
Protein Denaturation Inhibition AssayDenatured AlbuminTo measure the ability of a compound to prevent protein denaturation, a hallmark of inflammation. researchgate.netmdpi.com
Enzyme Inhibition Assays (COX-1, COX-2, 5-LOX)Enzyme Activity (e.g., prostaglandin production)To determine if a compound directly inhibits enzymes central to the inflammatory cascade. nih.govresearchgate.net
Red Blood Cell Membrane StabilizationHemolysisTo assess the stabilization of lysosomal membranes, which prevents the release of inflammatory enzymes. mdpi.com

Studies have shown that various thiophene derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in in vitro assays. nih.gov The presence of ester, carboxylic acid, and amide functional groups on the thiophene scaffold is often highlighted as important for anti-inflammatory activity and interaction with biological targets like COX and LOX enzymes. nih.gov

Antidiabetic Activity Research (e.g., Alpha-Amylase Inhibition)

The inhibition of enzymes such as α-amylase is a key therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia nih.govdovepress.com. Research into thiophene derivatives has revealed their potential as α-amylase inhibitors.

A study on benzo[b]thiophene-based small molecules identified them as potent inhibitors of α-amylase researchgate.net. This suggests that the thiophene core, a central feature of this compound, is a viable scaffold for developing antidiabetic agents. Further investigations into various hybrids of quinoxaline-benzo[b]thiophenes have also demonstrated significant activity against aldose reductase, another enzyme implicated in diabetic complications researchgate.net.

One study synthesized a series of biphenylcarbonitrile-thiazolidinedione conjugates and evaluated their α-amylase inhibition activity. Several of these compounds exhibited significant inhibitory effects, with some being more potent than the standard drug, Acarbose researchgate.net. Similarly, new hybrids of thiazolidine-2,4-diones with a 2-chloroquinoline-3-yl moiety have been identified as potential antidiabetic agents, with several compounds showing substantial α-amylase inhibition researchgate.net.

Although not directly involving a phenylthiophene structure, a study on 2-(phenylthio)-ethyl benzoate derivatives demonstrated potent α-amylase and α-glycosidase inhibitory activity. One of the synthesized compounds, designated as 2a, showed an IC50 value of 3.57 ± 1.08 µg/ml for α-amylase inhibition, which was more potent than the acarbose control (IC50 = 6.47 ± 1.01 µg/ml) nih.gov. These findings highlight the potential of aromatic and thioether-containing esters in modulating carbohydrate-metabolizing enzymes.

The table below summarizes the α-amylase inhibitory activity of some thiophene and related derivatives from the literature.

Compound ClassExample Compound/Seriesα-Amylase Inhibition Activity (IC50)Reference
Biphenylcarbonitrile-thiazolidinedione conjugates14b, 14c, 14d0.13 µM, 0.15 µM, 0.13 µM researchgate.net
2-Chloroquinolinyl-thiazolidine-2,4-diones15f, 15g, 15h, 15j, 15n>50% inhibition at 50 µg/mL researchgate.net
2-(Phenylthio)-ethyl benzoate derivativesCompound 2a3.57 ± 1.08 µg/ml nih.gov

These studies collectively suggest that the core structure of this compound is a promising starting point for the design of novel α-amylase inhibitors.

Antioxidant Activity Evaluations (e.g., DPPH, ABTS Assays)

Thiophene derivatives have been widely investigated for their antioxidant properties. The antioxidant potential of these compounds is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.

In a study of newly synthesized thiophene-2-carboxamide derivatives, the antioxidant activity was assessed using the ABTS method. The results indicated that 3-amino thiophene-2-carboxamide derivatives exhibited the highest antioxidant activity, with one compound showing 62.0% inhibition, which was comparable to the standard antioxidant, ascorbic acid (88.44%) nih.gov. This suggests that the presence of an amino group on the thiophene ring can significantly enhance its antioxidant capacity.

Another study focused on thiourea derivatives of 2-thiophene carboxylic acid and evaluated their antioxidant activity using DPPH and ABTS assays. The findings revealed that all the tested compounds possessed antioxidant activity.

The table below presents the antioxidant activity of some thiophene derivatives.

Compound ClassAssayAntioxidant ActivityReference
3-Amino thiophene-2-carboxamide derivativesABTSUp to 62.0% inhibition nih.gov
3-Hydroxy thiophene-2-carboxamide derivativesABTSModerate inhibition (28.4% - 54.9%) nih.gov
3-Methyl thiophene-2-carboxamide derivativesABTSLow inhibition (12.0% - 22.9%) nih.gov

These findings indicate that the thiophene-2-carboxylate (B1233283) scaffold, as present in this compound, is a promising framework for developing compounds with antioxidant properties. The nature and position of substituents on the thiophene ring appear to play a crucial role in modulating this activity.

Immunomodulatory Studies (e.g., PD-L1 Antagonism, HIF-1 Activation via FIH-1 Inhibition)

Recent research has explored the potential of thiophene derivatives in immunomodulation, particularly in the context of cancer immunotherapy. The programmed death-ligand 1 (PD-L1) is a key target in this field.

While direct studies on this compound are not available, research on related structures is informative. For instance, a study focused on the design and synthesis of 2-hydroxy-4-phenylthiophene-3-carbonitrile as a PD-L1 antagonist. This highlights the potential of the 4-phenylthiophene core in the development of small-molecule immune checkpoint inhibitors.

Further research into the broader class of thiophene-based compounds has shown their potential to modulate various inflammatory pathways, which is a key aspect of immunomodulation.

Antiviral Research (e.g., Viral Entry Inhibition for Ebola Virus)

The thiophene scaffold has been identified as a promising starting point for the development of antiviral agents. Research has particularly focused on its potential against the Ebola virus (EBOV).

Although no specific studies on this compound have been reported, research on other thiophene derivatives has shown significant promise. One study identified a series of N'-phenylacetohydrazide derivatives with a thiophene core that act as potent EBOV entry inhibitors. These compounds are believed to function by binding to the EBOV glycoprotein (GP), thereby preventing its interaction with the host cell receptor NPC1, which is a critical step in viral entry.

The table below summarizes the anti-EBOV activity of some thiophene-containing compounds.

Compound ClassTargetMechanism of Action
N'-Phenylacetohydrazide derivativesEBOV Glycoprotein (GP)Inhibition of viral entry

These findings underscore the potential of the thiophene moiety in the design of novel antiviral therapeutics, suggesting a possible avenue for future research on this compound.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Elucidating the Impact of Substituents on Biological Activities

Structure-activity relationship (SAR) studies on various thiophene derivatives have provided valuable insights into how different substituents on the thiophene ring influence their biological activities.

For antioxidant and antibacterial activities, a study on thiophene-2-carboxamide derivatives revealed that the presence of an amino group at the 3-position of the thiophene ring led to more potent activity compared to hydroxyl or methyl groups at the same position nih.gov. Specifically, an amino group was associated with stronger antioxidant and antibacterial effects nih.gov. The study also noted that a methoxy group on an attached aryl ring enhanced the antibacterial activity against both Gram-positive and Gram-negative bacteria nih.gov.

In the context of N-glycosyl-thiophene-2-carboxamides, SAR studies showed that the carbohydrate moiety is essential for their biological activity, as the parent thiophene-2-carboxamide was inactive nih.govuniversityofgalway.ie. Furthermore, per-O-acetylated analogues were significantly more effective inhibitors than their non-acetylated counterparts, suggesting that increased lipophilicity enhances cellular uptake nih.govuniversityofgalway.ie.

These SAR studies are crucial for the rational design of more potent and selective thiophene-based therapeutic agents. For this compound, these findings suggest that modifications to the phenyl ring or the ethyl ester group could significantly impact its biological profile.

Correlations between Theoretical Predictions and Experimental Observations

Computational studies, particularly those using Density Functional Theory (DFT), have been instrumental in understanding the electronic properties of thiophene derivatives and correlating them with experimental findings.

In a study of thiophene-2-carboxamide derivatives, DFT calculations were used to determine the molecular and electronic properties of the synthesized compounds. The calculations revealed a close HOMO-LUMO energy gap (ΔEH-L), with amino derivatives having the highest gap and methyl derivatives the lowest nih.gov. This theoretical finding correlated with the experimental observation that the amino derivatives possessed the most potent antioxidant activity nih.gov.

Another study employed DFT calculations to investigate the physicochemical properties and spectral data of 2-thiophene carboxylic acid thiourea derivatives mdpi.com. The theoretical vibrational analysis of the structures was compared with experimental FT-IR spectra, showing a good correlation and validating the computational models. These models were then used to predict electronic properties like ionization potential and electron affinity, which are important for understanding the reactivity and potential biological interactions of these compounds mdpi.com.

The geometries of N-glycosyl-thiophene-2-carboxamides have also been explored using DFT and Møller-Plesset (MP2) calculations. These studies found that the s-cis conformer of thiophene-2-carboxamide is more stable than the s-trans isomer nih.govuniversityofgalway.ie. This theoretical insight into the preferred conformation is valuable for understanding how these molecules interact with biological targets.

These examples demonstrate the power of combining theoretical predictions with experimental observations to gain a deeper understanding of the structure-property and structure-activity relationships of thiophene derivatives, a strategy that could be effectively applied to this compound.

Applications in Materials Science

The unique electronic and optical properties inherent to the thiophene moiety form the basis of the escalating interest in this compound for materials science. The π-conjugated system of the thiophene ring facilitates charge transport, a fundamental requirement for organic electronic devices. The phenyl group can further modulate the electronic properties and influence the molecular packing in the solid state, which is crucial for device performance. The ethyl carboxylate group offers a site for further chemical modification, enabling the fine-tuning of properties such as solubility and energy levels.

The potential for this compound to contribute to organic electronics and photonic devices lies in its suitability as a building block for larger, more complex organic semiconducting materials. Thiophene-based molecules are integral to the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors. The electronic properties of such materials are dictated by their molecular structure, which influences the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

Theoretical studies, such as those employing Density Functional Theory (DFT), are instrumental in predicting the electronic properties of novel organic molecules. researchgate.netnih.govnih.govresearchgate.netnih.govnih.govresearchgate.netresearchgate.netmdpi.commdpi.comresearchgate.netmdpi.com For this compound, DFT calculations can elucidate its HOMO-LUMO energy gap, which is a critical parameter in determining its potential application in electronic devices. A smaller energy gap is generally indicative of higher chemical reactivity and lower kinetic stability. researchgate.net The distribution of HOMO and LUMO orbitals across the molecule can also be visualized, providing insights into charge transfer characteristics.

Table 1: Predicted Electronic Properties of Thiophene Derivatives from DFT Studies
CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Application Relevance
Ethyl 4-acetyl-3-phenyl-5-(phenylamino)thiophene-2-carboxylate-4.994-1.1423.852Potential for charge transport in organic semiconductors. nih.gov
Methyl 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylate-5.65-1.614.04Demonstrates the tunability of energy levels with different substituents. researchgate.net
Thiophene-2-carboxamide derivative (7a)-5.83-2.003.83Highlights the influence of amide groups on electronic properties. nih.gov

The application of thiophene derivatives in organic photovoltaics (OPVs) is well-established, where they are commonly used as electron-donating materials in the active layer of solar cells. mdpi.commdpi.comtue.nl The performance of these materials is contingent on their ability to absorb light in the solar spectrum and efficiently transfer charges. The phenyl and carboxylate groups on the thiophene ring of this compound can be strategically modified to enhance these properties. For instance, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can serve as an anchoring group to semiconductor surfaces or as a reactive site for polymerization.

In the realm of non-linear optical (NLO) materials, organic compounds with extended π-conjugation and donor-acceptor functionalities are highly sought after for their potential in applications such as optical switching and frequency conversion. nih.govaps.org Theoretical calculations are a primary tool for predicting the NLO properties of candidate molecules. nih.govnih.govaps.org The hyperpolarizability, a measure of the NLO response, can be computed for this compound to assess its potential in this area. The presence of the electron-rich thiophene-phenyl system and the electron-withdrawing carboxylate group could give rise to significant NLO effects.

Table 2: Predicted Non-Linear Optical Properties of Representative Organic Chromophores
Compound ClassFirst Hyperpolarizability (β)Key Structural FeaturesPotential NLO Application
DTS(FBTTh2)2-Based DerivativesUp to 13.44 × 10-27 esuDonor-π-Acceptor architecture with thiophene units. nih.govOptical data storage and processing. nih.gov
Cyclopenta thiophene chromophoresPredicted to be significantPush-pull system with benzothiophene acceptors. nih.govOptical switching and modulation. nih.gov

While direct experimental evidence for the applications of this compound is still forthcoming, theoretical and comparative studies strongly suggest its promise as a versatile building block in materials science. Future research will likely focus on the synthesis of polymers and functional materials derived from this compound and the experimental validation of its predicted electronic and optical properties.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.